N-Isopropyl Carvedilol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

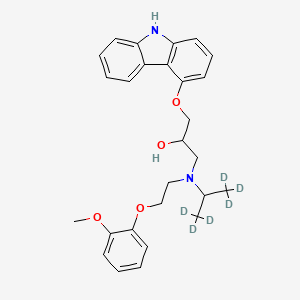

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[1,1,1,3,3,3-hexadeuteriopropan-2-yl-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857890 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-40-6 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

This technical guide provides an in-depth overview of N-Isopropyl Carvedilol-d6, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of N-Isopropyl Carvedilol. This document covers the compound's chemical properties, a representative synthesis method, a detailed analytical protocol, and its role within the broader context of Carvedilol's metabolic pathways.

Introduction

N-Isopropyl Carvedilol is recognized as a process impurity and potential metabolite of Carvedilol, a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the precise measurement of the corresponding non-labeled impurity by correcting for variations in sample preparation and matrix effects.[1][]

Chemical and Physical Properties

The fundamental properties of N-Isopropyl Carvedilol and its deuterated form are summarized below. The six deuterium (B1214612) atoms are located on the isopropyl group, providing a stable isotopic label with a significant mass shift for clear differentiation in mass spectrometric analysis.

| Property | N-Isopropyl Carvedilol | This compound |

| IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol | 1-(9H-carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol |

| CAS Number | 1246819-01-1 | 1246815-40-6 |

| Molecular Formula | C₂₇H₃₂N₂O₄ | C₂₇H₂₆D₆N₂O₄ |

| Molecular Weight | 448.56 g/mol | 454.60 g/mol |

| Appearance | Typically an off-white to white solid | Typically an off-white to white solid |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |

| Storage | 2-8°C, protected from light | 2-8°C, protected from light |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and representative synthetic route can be constructed based on established methods for Carvedilol synthesis and the preparation of deuterated reagents. The key steps involve the synthesis of a deuterated isopropyl amine precursor and its subsequent reaction with a Carvedilol intermediate.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6

-

Preparation of Isopropylamine-d7: Acetone-d6 is reduced using a suitable reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) or through reductive amination with ammonia (B1221849) and deuterium gas over a catalyst (e.g., Raney Nickel) to yield isopropylamine-d7.

-

Reaction with 1-(2-bromoethoxy)-2-methoxybenzene: Isopropylamine-d7 is reacted with 1-(2-bromoethoxy)-2-methoxybenzene in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction mixture is heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.

Step 2: Synthesis of this compound

-

Reaction: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (a key intermediate in Carvedilol synthesis) is reacted with the synthesized N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.[3][4] The reaction is typically carried out in a solvent such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 70-80°C) for 18-24 hours.[3]

-

Work-up and Purification: The reaction mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization or column chromatography to achieve high purity.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 4. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Isopropyl Carvedilol-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Isopropyl Carvedilol-d6, a deuterated analog of a known impurity and derivative of Carvedilol. Due to the limited availability of public data for the deuterated compound, this guide also includes relevant information on the non-deuterated N-Isopropyl Carvedilol and the parent compound, Carvedilol, to provide a thorough contextual understanding.

Chemical Identity and Properties

This compound is a stable isotope-labeled form of N-Isopropyl Carvedilol. The deuteration, typically at the isopropyl group, makes it a valuable internal standard for quantitative mass spectrometry-based bioanalytical studies of N-Isopropyl Carvedilol.

Chemical Structure

This compound

IUPAC Name: 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]propan-2-ol

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. The following tables summarize the available data for this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

| Property | This compound | N-Isopropyl Carvedilol |

| CAS Number | 1246815-40-6[1] | 1246819-01-1[2][3][4][5] |

| Molecular Formula | C₂₇H₂₆D₆N₂O₄[1] | C₂₇H₃₂N₂O₄[2][3][4] |

| Molecular Weight | 454.59 g/mol [1] | 448.55 g/mol [2][3][4] |

Table 2: Physical and Chemical Properties (Predicted and Experimental for related compounds)

| Property | This compound | N-Isopropyl Carvedilol | Carvedilol (Parent Compound) |

| Melting Point | Data not available | Data not available | 114.5 °C[6] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | 88 mg/mL (in DMSO)[6] |

| pKa (basic) | Data not available | Data not available | 7.97[6] |

| LogP | Data not available | 5.5 (Predicted)[2] | 3.8[6] |

Synthesis and Analysis

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, its synthesis can be conceptually derived from the known synthesis of Carvedilol and its derivatives. The common route for Carvedilol synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine[7].

The synthesis of N-Isopropyl Carvedilol would likely involve the N-alkylation of Carvedilol with an isopropyl halide (e.g., 2-iodopropane) or a reductive amination reaction. For the deuterated analog, a deuterated isopropyl source, such as 2-iodopropane-d7 (B154848) or acetone-d6 (B32918) in a reductive amination, would be used.

A plausible synthetic workflow is outlined below.

Caption: Conceptual synthetic workflow for this compound.

Analytical Methodologies

N-Isopropyl Carvedilol is recognized as a process-related impurity in the manufacturing of Carvedilol. Therefore, analytical methods are primarily focused on its detection and quantification in the drug substance. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. While specific protocols for this compound are not detailed in the literature, the methodology for the non-deuterated analog provides a strong foundation.

Experimental Protocol: HPLC Method for Carvedilol and its Impurities (General)

This protocol is a generalized representation based on published methods for Carvedilol impurity profiling.

-

Chromatographic System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer at pH 2.5-3.0).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at approximately 240 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Carvedilol sample in a suitable diluent (e.g., a mixture of mobile phase components).

-

For the analysis of this compound as an internal standard, a known concentration of the deuterated compound is spiked into the sample.

-

-

Procedure:

-

Inject the prepared sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

The retention time of N-Isopropyl Carvedilol will be distinct from Carvedilol and other impurities, allowing for its identification and quantification.

-

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) for the definitive identification and quantification of impurities. For this compound, its mass-to-charge ratio (m/z) will be 6 units higher than the non-deuterated analog, providing excellent specificity in analysis.

Biological Context: Carvedilol Metabolism

This compound is primarily used as a tool in pharmacokinetic studies. Understanding the metabolism of the parent drug, Carvedilol, is crucial for interpreting such studies. Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

The main metabolic pathways include aromatic ring hydroxylation and O-demethylation, followed by glucuronidation[8]. The major enzymes involved are CYP2D6 and CYP2C9[8].

Caption: Major metabolic pathways of Carvedilol.

Spectroscopic Data

Publicly available, detailed spectroscopic data (NMR, MS, IR) for this compound is limited. Commercial suppliers of this compound typically provide a certificate of analysis with this information upon purchase. For reference, the characteristic spectroscopic features of the parent compound, Carvedilol, are well-documented.

-

Infrared (IR) Spectroscopy: The IR spectrum of Carvedilol shows characteristic peaks for N-H and O-H stretching (around 3340 cm⁻¹), C-H stretching (around 2995 cm⁻¹ and 2815 cm⁻¹), C=C aromatic stretching (around 1650 cm⁻¹), and C-O stretching (around 1093 cm⁻¹)[9][10][11]. The spectrum of N-Isopropyl Carvedilol would show additional C-H bands from the isopropyl group and a shift in the N-H band. The deuterated analog would exhibit C-D stretching bands at a lower wavenumber (around 2200-2100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of Carvedilol shows distinct signals for the aromatic protons of the carbazole (B46965) and methoxyphenoxy groups, as well as signals for the aliphatic protons of the propanolamine (B44665) chain.

-

In N-Isopropyl Carvedilol, new signals corresponding to the isopropyl group (a septet and a doublet) would be present.

-

For this compound, the proton signals for the isopropyl group would be absent in the ¹H NMR spectrum. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the deuterium (B1214612) on the isopropyl group would be observed.

-

-

Mass Spectrometry (MS): The mass spectrum of N-Isopropyl Carvedilol would show a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted by +6 mass units compared to the non-deuterated form, confirming the incorporation of six deuterium atoms.

Conclusion

This compound is a crucial analytical tool for researchers in drug metabolism and pharmacokinetics. While detailed public data on its physicochemical properties and synthesis are scarce, a strong foundational understanding can be derived from the extensive literature on Carvedilol and its impurities. The primary application of this deuterated analog is as an internal standard, leveraging the specificity of mass spectrometry for accurate quantification. The provided conceptual frameworks for its synthesis and analysis, along with the established metabolic pathways of Carvedilol, offer a robust guide for its use in a research setting. For definitive quantitative data and experimental protocols, direct consultation of supplier-provided documentation is recommended.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Isopropyl Carvedilol | C27H32N2O4 | CID 59432710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Isopropyl Carvedilol | CAS No- 1246819-01-1 | Simson Pharma Limited [simsonpharma.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis and Characterization of N-Isopropyl Carvedilol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isopropyl Carvedilol-d6, an isotopically labeled derivative of Carvedilol. This document details a plausible synthetic route, experimental protocols, and expected characterization data, intended to support research and development in pharmacology and drug metabolism studies.

Introduction

This compound is the deuterated analog of N-Isopropyl Carvedilol, a known impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1] The introduction of a stable isotope label (deuterium) in the N-isopropyl group makes this compound a valuable tool for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, allowing for its differentiation from its non-deuterated counterpart.

Synthesis

The synthesis of this compound is achieved through the N-alkylation of Carvedilol with a deuterated isopropylating agent. A plausible and efficient method involves the reaction of Carvedilol with isopropyl-d7 bromide in the presence of a suitable base. The d7 isotope of isopropyl bromide is commercially available and ensures the introduction of six deuterium (B1214612) atoms in the final product.

Synthetic Scheme

References

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

CAS Number: 1246815-40-6

This technical guide provides an in-depth overview of N-Isopropyl Carvedilol-d6, a deuterated analog of a known carvedilol (B1668590) impurity. This document is intended for researchers, scientists, and professionals in drug development who are working with carvedilol and its related compounds. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of carvedilol.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Isopropyl Carvedilol. The deuteration provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Isopropyl Carvedilol or carvedilol itself in biological matrices.

| Property | Value | Source |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol | N/A |

| CAS Number | 1246815-40-6 | N/A |

| Molecular Formula | C₂₇H₂₆D₆N₂O₄ | [1] |

| Molecular Weight | 454.59 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Purity (by HPLC) | >98% | [2] |

| Solubility | Soluble in Methanol and DMSO | [2] |

| Storage | 2-8 °C | [2] |

Synthesis and Formation

While a specific, detailed synthesis protocol for this compound is not publicly available, its formation can be understood in the context of carvedilol synthesis and the synthesis of related impurities. N-Isopropyl Carvedilol is a known process-related impurity in the manufacturing of carvedilol.

The primary route for carvedilol synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[3] Impurities can arise from side reactions, unreacted starting materials, or degradation products.[4][5] The formation of N-Isopropyl Carvedilol likely occurs as a byproduct during the synthesis process.

The synthesis of the deuterated analog, this compound, would involve a similar synthetic route but would incorporate a deuterated isopropyl group.

Below is a generalized workflow for the synthesis and analysis of carvedilol and its impurities.

Caption: Generalized workflow for carvedilol synthesis and impurity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

-

Column: A C18 column is commonly used for the separation of carvedilol and its related compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for carvedilol and its impurities.[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of this compound.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for carvedilol and its analogs.

-

Fragmentation: While specific fragmentation patterns for this compound are not published, they can be predicted based on the structure of carvedilol. The fragmentation of carvedilol often involves cleavage of the propanolamine (B44665) side chain.[7] The deuterated isopropyl group would lead to a characteristic mass shift in the corresponding fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. While specific peak assignments for this deuterated compound are not available, the spectra would be very similar to that of the non-deuterated N-Isopropyl Carvedilol, with the absence of signals corresponding to the isopropyl protons and a different splitting pattern for adjacent protons. The carbon signals of the deuterated isopropyl group would be observed as multiplets in the ¹³C NMR spectrum due to C-D coupling.

Application as an Internal Standard

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of carvedilol or its non-deuterated impurity counterpart. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis as it can compensate for variations in sample preparation, injection volume, and matrix effects.[8]

Caption: Workflow for using this compound as an internal standard.

Biological Activity and Signaling Pathways

There is no publicly available information on the specific biological activity or the signaling pathways affected by N-Isopropyl Carvedilol. As an impurity of carvedilol, its pharmacological effects are not expected to be the primary therapeutic action. The pharmacological profile of the parent drug, carvedilol, is well-documented and involves non-selective beta-adrenergic and alpha-1 adrenergic receptor blockade.[8] Any potential biological activity of N-Isopropyl Carvedilol would require further investigation.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of carvedilol. Its use as an internal standard allows for accurate and precise quantification in complex biological matrices. While detailed experimental protocols and biological activity data for this specific deuterated impurity are not widely published, this guide provides a comprehensive overview of its properties and applications based on the available information and the well-established chemistry and analysis of its parent compound, carvedilol. Further research into the pharmacological profile of carvedilol impurities, including N-Isopropyl Carvedilol, may provide additional insights into the overall therapeutic and toxicological profile of carvedilol.

References

- 1. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. veeprho.com [veeprho.com]

- 5. alentris.org [alentris.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl Carvedilol-d6 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on N-Isopropyl Carvedilol-d6, a deuterated analog of N-Isopropyl Carvedilol, which is a known impurity of the drug Carvedilol. This document is intended to serve as a quick reference for researchers and professionals involved in the development, analysis, and quality control of Carvedilol.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for mass spectrometry-based applications, where this isotopically labeled compound is often used as an internal standard for quantitative analysis.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1246815-40-6[1][2] |

| Molecular Formula | C₂₇H₂₆D₆N₂O₄[1][2][3] |

| Molecular Weight | 454.59[1][2][3] |

Logical Relationship and Application

This compound's primary application in a research and development setting is as an internal standard for the quantification of N-Isopropyl Carvedilol, an impurity of Carvedilol. The diagram below illustrates the relationship between these compounds.

Caption: Relationship between Carvedilol, its impurity, and the deuterated standard.

Experimental Protocol: Use in Quantitative Analysis (Conceptual Workflow)

While specific experimental protocols are highly dependent on the analytical instrumentation and matrix being studied, the following conceptual workflow outlines the general use of this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical or impurity profiling method.

Caption: A typical experimental workflow for using a deuterated internal standard.

References

Navigating the Landscape of Isotopic Labeling: A Technical Guide to N-Isopropyl Carvedilol-d6

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic studies. This in-depth technical guide focuses on N-Isopropyl Carvedilol-d6, a deuterated analog of a known Carvedilol impurity, providing a comprehensive overview of its isotopic purity, enrichment, and the methodologies crucial for its synthesis and analysis.

This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of Carvedilol, a widely prescribed beta-blocker. Its six deuterium (B1214612) atoms provide a distinct mass shift, enabling precise quantification by mass spectrometry. This guide will delve into the critical aspects of ensuring the quality and reliability of this essential analytical tool.

Isotopic Purity and Enrichment: A Quantitative Perspective

The utility of a deuterated standard is fundamentally linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific atomic position that is occupied by a deuterium atom. While specific quantitative data for commercially available this compound is not always publicly disclosed by manufacturers, typical quality control specifications for such standards are stringent.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | >98% | HPLC, UPLC |

| Isotopic Purity (d6) | >95% | Mass Spectrometry (MS) |

| Isotopic Enrichment (per D atom) | >99 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Residual Solvents | As per ICH guidelines | Headspace Gas Chromatography (GC) |

| Elemental Impurities | As per ICH guidelines | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Table 1: Representative Quality Specifications for this compound.

Experimental Protocols: Synthesis, Purification, and Analysis

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the coupling of a deuterated N-isopropyl amine synthon with a suitable Carvedilol precursor.

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

-

Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole: 4-Hydroxycarbazole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., a mixture of water and an organic solvent) to yield the epoxide intermediate.

-

Synthesis of N-Isopropylethylamine-d6: This deuterated synthon can be prepared through reductive amination of acetone-d6 (B32918) with ethylamine (B1201723), or by alkylation of ethylamine with 2-bromopropane-d7 (B113470) followed by deprotonation.

-

Coupling Reaction: The epoxide intermediate is then reacted with N-Isopropylethylamine-d6 in a suitable solvent (e.g., ethanol (B145695) or isopropanol) at an elevated temperature to yield crude this compound.

Experimental Protocol: Purification

Purification of the crude product is critical to remove unreacted starting materials and side products.

-

Preparative High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically employed with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid). Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

Analytical Methodologies for Isotopic Purity and Enrichment

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the primary technique for determining isotopic purity and enrichment.

-

Protocol for Isotopic Purity Determination:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the full scan mass spectrum in the positive ion mode.

-

Analyze the isotopic cluster of the protonated molecule [M+H]+. The relative intensities of the peaks corresponding to the d0 to d6 species are used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ²H NMR are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

-

Protocol for Isotopic Enrichment Determination by ¹H NMR:

-

Dissolve a precisely weighed amount of this compound and an internal standard with a known concentration in a deuterated solvent (e.g., DMSO-d6).

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the labeled positions (which will be significantly diminished) and compare them to the integral of a non-deuterated proton signal within the molecule or the internal standard. The reduction in signal intensity directly correlates with the isotopic enrichment at that position.

-

Carvedilol's Signaling Pathways: A Visual Representation

Carvedilol exerts its therapeutic effects through a complex interplay with adrenergic receptors. It is a non-selective beta-blocker (β1 and β2) and also blocks alpha-1 (α1) adrenergic receptors.[1] Uniquely, Carvedilol exhibits biased agonism at the β2-adrenergic receptor, preferentially activating β-arrestin signaling pathways over G-protein-mediated pathways.[2][3]

Caption: Carvedilol's signaling at the β-adrenergic receptor.

Caption: Carvedilol's signaling at the α1-adrenergic receptor.

Conclusion

This compound represents a critical tool for the accurate bioanalysis of Carvedilol. Its synthesis, while not explicitly detailed in the public domain, can be reasonably approached through established chemical transformations. The rigorous assessment of its isotopic purity and enrichment through techniques like high-resolution mass spectrometry and NMR spectroscopy is paramount to ensure its reliability as an internal standard. A thorough understanding of these technical aspects, coupled with an appreciation of the parent drug's complex pharmacology, empowers researchers to conduct high-quality studies in drug metabolism and pharmacokinetics.

References

N-Isopropyl Carvedilol: A Technical Guide to a Key Impurity in Carvedilol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[3] N-Isopropyl Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.[4] This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context for its control.

Chemical Profile of N-Isopropyl Carvedilol

A comprehensive understanding of an impurity's chemical characteristics is fundamental for its effective identification and control.

| Characteristic | Value | Reference |

| IUPAC Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol | [5] |

| CAS Number | 1246819-01-1 | [5][6] |

| Molecular Formula | C₂₇H₃₂N₂O₄ | [7] |

| Molecular Weight | 448.55 g/mol | [7] |

| Appearance | Off-White Solid | [7] |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | [7] |

Formation and Synthesis

N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively documented in publicly available literature, it is understood to arise from variations in the reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-containing starting material or intermediate, or a side reaction involving isopropylation, could lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is available for purchase from various chemical suppliers.[5][11][12] These reference standards are crucial for the validation of analytical methods and the accurate quantification of this impurity in Carvedilol batches.[3]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are paramount for ensuring the quality of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8][13]

Experimental Protocol: Stability-Indicating HPLC Method

One published stability-indicating HPLC method is capable of separating Carvedilol from 19 potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) |

| Buffer | 20 mM potassium dihydrogen phosphate (B84403) with 1 ml triethylamine, pH adjusted to 2.8±0.05 with orthophosphoric acid |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 50°C |

| Detection Wavelengths | 226 nm and 240 nm |

| Injection Volume | 10 µl |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 10 | 100 | 0 |

| 30 | 0 | 100 |

| 60 | 0 | 100 |

| 62 | 100 | 0 |

| 70 | 100 | 0 |

This method has been validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and sensitivity.[4]

Regulatory Context and Acceptance Criteria

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[14][15] These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

| Parameter | Guideline |

| Identification Threshold | For a maximum daily dose of ≤ 2g/day, the threshold for identification of an impurity is 0.10% or 1.0 mg per day intake, whichever is lower. |

| Qualification Threshold | For a maximum daily dose of ≤ 2g/day, the threshold for qualification of an impurity is 0.15% or 1.0 mg per day intake, whichever is lower. |

| Reporting Threshold | For a maximum daily dose of ≤ 2g/day, the threshold for reporting an impurity is 0.05%. |

Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities may be defined in pharmacopoeial monographs.[14][15]

Carvedilol Signaling Pathway

Understanding the mechanism of action of the parent drug is important in the context of impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. veeprho.com [veeprho.com]

- 6. N-Isopropyl Carvedilol | C27H32N2O4 | CID 59432710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. allmpus.com [allmpus.com]

- 8. alentris.org [alentris.org]

- 9. jocpr.com [jocpr.com]

- 10. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]

- 11. Carvedilol N-Isopropyl Impurity - Opulent Pharma [opulentpharma.com]

- 12. [N-Isopropyl Carvedilol (25 mg) (1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]-2-propanol) (COLD SHIPMENT REQUIRED)] - CAS [1246819-01-1] [store.usp.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. What is the mechanism of Carvedilol? [synapse.patsnap.com]

Navigating the Quality Landscape of N-Isopropyl Carvedilol-d6: A Technical Guide

For researchers, scientists, and drug development professionals, establishing the quality and purity of reference standards is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for N-Isopropyl Carvedilol-d6, a key derivative of the beta-blocker Carvedilol.

This compound is a deuterated analog of N-Isopropyl Carvedilol, which is a known impurity and metabolite of Carvedilol.[1][2] As a stable-labeled internal standard, it plays a crucial role in quantitative analytical methods, such as mass spectrometry, for the precise measurement of N-Isopropyl Carvedilol in various biological matrices. This guide outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the confident use of this reference material in research and development.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. For this compound, the CoA provides essential data on its identity, purity, and other critical parameters. While specific values may vary between lots and suppliers, a typical CoA will include the information summarized in the tables below.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol |

| CAS Number | 1246815-40-6[3][4][5][6] |

| Molecular Formula | C₂₇H₂₆D₆N₂O₄[4][5][6] |

| Molecular Weight | 454.59 g/mol [4][5][6] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Quality and Purity Specifications

| Test | Method | Specification |

| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure |

| Identity (Mass Spec) | Mass Spectrometry | Conforms to molecular weight |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium (B1214612) incorporation |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |

| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤ 1.0% |

Experimental Protocols: Ensuring Analytical Rigor

The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following section details the methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities. A validated, stability-indicating method is crucial for accurate quantification.[2]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7][8]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., Methanol).

-

Sample Preparation: The sample to be tested is accurately weighed and dissolved in the same diluent to a similar concentration as the standard.

-

Injection and Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.

Instrumentation:

-

A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer.

-

Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to confirm the degree of deuterium incorporation.

Visualizing Key Relationships and Workflows

To further clarify the context and processes involved with this compound, the following diagrams, generated using the DOT language, illustrate important relationships and workflows.

Caption: Relationship between Carvedilol and its derivatives.

Caption: A typical workflow for generating a Certificate of Analysis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Carvedilol using N-Isopropyl Carvedilol-d6 as an Internal Standard in LC-MS/MS

These application notes provide a comprehensive protocol for the quantitative analysis of carvedilol (B1668590) in biological matrices, specifically human plasma, using N-Isopropyl Carvedilol-d6 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of hypertension and heart failure. Accurate and reliable quantification of carvedilol in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.

This compound, a deuterated analog of a carvedilol derivative, serves as an excellent internal standard for carvedilol quantification. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details the methodologies for the quantification of carvedilol in human plasma.

Materials and Reagents

-

Carvedilol reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium formate (B1220265) (analytical grade)

-

Human plasma (drug-free, with anticoagulant such as K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the carvedilol working standard solutions.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under a stream of nitrogen for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carvedilol | 407.2 | 100.1 | 35 |

| This compound | 455.3 | 100.1 | 38 |

Note: The MRM transition for this compound is predicted based on its structure and the known fragmentation of carvedilol. The precursor ion reflects the addition of a proton to the deuterated molecule (C27H26D6N2O4, MW: 454.59). The product ion is assumed to be the same stable fragment as carvedilol. The collision energy may require optimization.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for Carvedilol

| Concentration (ng/mL) | Peak Area Ratio (Carvedilol/IS) |

| 0.1 | Example Data |

| 0.5 | Example Data |

| 1 | Example Data |

| 5 | Example Data |

| 10 | Example Data |

| 50 | Example Data |

| 100 | Example Data |

| Linearity (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Medium | 30 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Carvedilol | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

Caption: Experimental workflow for Carvedilol quantification.

Caption: Logical relationship for quantification.

Application Note: Quantitative Analysis of Carvedilol in Human Plasma using N-Isopropyl Carvedilol-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carvedilol (B1668590) in human plasma. The method utilizes N-Isopropyl Carvedilol-d6, a stable isotope-labeled derivative of a Carvedilol-related compound, as an internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE), followed by rapid and selective chromatographic separation and sensitive detection via tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Carvedilol.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction. Accurate quantification of Carvedilol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1] this compound is a suitable internal standard for the quantitative analysis of Carvedilol due to its structural similarity and mass difference, ensuring co-elution and similar ionization behavior while being distinguishable by the mass spectrometer.

Experimental

Materials and Reagents

-

Carvedilol reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate in water with 0.1% formic acid (pH 3.0) |

| Gradient | Isocratic at 78:22 (Acetonitrile:Aqueous)[2][3][4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 500 °C[5] |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carvedilol | 407.1 | 100.1[5] |

| This compound | 455.6 | 100.1 (hypothesized) |

Note: The product ion for this compound is hypothesized based on the stable core structure shared with Carvedilol. The precursor ion is based on the molecular weight of this compound (454.59 g/mol ) plus a proton.

Experimental Workflow Diagram

Experimental workflow for the quantitative analysis of Carvedilol.

Protocols

Preparation of Stock and Working Solutions

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carvedilol and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation Protocol

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex for 10 seconds.[2]

-

Add 100 µL of 0.1% formic acid in water and vortex for another 10 seconds.[2]

-

Centrifuge the samples at 13,000 g for 5 minutes at 10 °C.[2]

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% formic acid.[2]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of 10% methanol in water.[2]

-

Dry the cartridge under a stream of nitrogen for 1 minute.[2]

-

Elute the analytes with 500 µL of acetonitrile into a clean collection tube.[2]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[2]

-

Reconstitute the dried residue with 200 µL of the mobile phase.[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Data

The following data is representative of a validated method for Carvedilol in human plasma using a deuterated internal standard and is provided for guidance.[2][3][4]

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.05 | < 4.0 | < 4.0 | 96 - 104 |

| Low | 0.15 | < 3.0 | < 3.0 | 97 - 103 |

| Medium | 2.5 | < 2.0 | < 2.0 | 98 - 102 |

| High | 40 | < 1.0 | < 1.0 | 99 - 101 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%CV) |

| Carvedilol | 94 - 99 | < 5 |

| Internal Standard | 94 - 99 | < 5 |

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Carvedilol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. This application note offers a comprehensive protocol and performance characteristics that can be readily adapted by researchers in the fields of pharmacology and drug development.

References

Protocol for the Quantification of N-Isopropyl Carvedilol-d6 in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Carvedilol (B1668590) in human plasma using N-Isopropyl Carvedilol-d6 as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based bioanalysis.[1][2] A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[1][2]

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Carvedilol and this compound in human plasma.

Experimental Protocol

This protocol is a composite of established methods for Carvedilol analysis and may require optimization for specific laboratory instrumentation and conditions.

Materials and Reagents

-

Analytes: Carvedilol reference standard, this compound (Internal Standard)

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

-

Chemicals and Solvents:

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized or Milli-Q grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Stock and Working Solutions

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Carvedilol by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike blank plasma for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw: Thaw frozen human plasma samples at room temperature.

-

Spike: To a 100 µL aliquot of plasma, add 25 µL of the this compound working solution. For calibration standards and QC samples, spike with the appropriate Carvedilol working solutions.

-

Acidify: Add 100 µL of 0.1 N hydrochloric acid and vortex.

-

Condition SPE Cartridge: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 0.1 N hydrochloric acid followed by 1 mL of water.

-

Elute: Elute the analytes with 1 mL of 2% ammonia (B1221849) in methanol.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried residue in 250 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 4.0 mM Ammonium Formate in water (pH 3.0 with 0.1% Formic Acid)B: Acetonitrile |

| Gradient | Isocratic elution with 78% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 8°C |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas | 55 psi |

| Turbo Gas | 55 psi |

Mass Transitions (Q1/Q3):

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Carvedilol | 407.1 | 100.1[3][4] |

| This compound (IS) | 455.6 | ~100.1 or other stable fragment * |

* The product ion for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. Based on the fragmentation of Carvedilol, a prominent product ion resulting from the cleavage of the side chain is expected. The precursor ion for the non-deuterated N-Isopropyl Carvedilol would be approximately m/z 449.6.

Data Presentation

Calibration Curve and Quality Control Samples

A calibration curve should be constructed by plotting the peak area ratio of Carvedilol to this compound against the nominal concentration of Carvedilol. The linearity of the method should be established over a relevant concentration range (e.g., 0.05 - 50 ng/mL for Carvedilol).[5]

Table 1: Example Calibration Curve and QC Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 0.05 |

| Calibration Standard 2 | 0.1 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 2.5 |

| Calibration Standard 5 | 10 |

| Calibration Standard 6 | 25 |

| Calibration Standard 7 | 40 |

| Calibration Standard 8 | 50 |

| QC - Lower Limit of Quantitation (LLOQ) | 0.05 |

| QC - Low | 0.15 |

| QC - Medium | 20 |

| QC - High | 40 |

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6][7] Key validation parameters are summarized below.

Table 2: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Intra- and Inter-batch Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-batch Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |

Visualization of the Experimental Workflow

References

- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. biotech-asia.org [biotech-asia.org]

Application Notes and Protocols for the Stereoselective Analysis of Carvedilol Enantiomers using N-Isopropyl Carvedilol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is administered as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. The enantiomers exhibit different pharmacological activities; the beta-blocking activity resides primarily in the (S)-enantiomer, while both enantiomers contribute to the alpha-blocking effect. Due to this stereoselectivity in its mechanism of action and pharmacokinetics, it is crucial to employ analytical methods that can distinguish and quantify the individual enantiomers in biological matrices.

This document provides a detailed protocol for the stereoselective analysis of Carvedilol enantiomers in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes N-Isopropyl Carvedilol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in quantification. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.

Experimental Protocols

Materials and Reagents

-

(S)-(-)-Carvedilol and (R)-(+)-Carvedilol reference standards

-

This compound (Internal Standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes and tips

Standard and Sample Preparation

Preparation of Stock and Working Solutions:

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each Carvedilol enantiomer in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

A chiral stationary phase is required for the separation of the Carvedilol enantiomers.

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent chiral column) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for enantiomeric separation (e.g., 70% B for 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | (S)- & (R)-Carvedilol: 407.2 -> 100.1This compound: 455.3 -> 100.1* |

| Collision Energy (CE) | To be optimized for each analyte and instrument. A starting point of 25-35 eV is recommended. |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

*Note: The product ion for this compound is proposed based on the known fragmentation of Carvedilol. The most intense and stable product ion should be determined empirically by infusing the standard into the mass spectrometer.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Carvedilol enantiomers, adapted from existing literature. These values are intended to provide an expectation of the method's performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| (S)-(-)-Carvedilol | 0.1 - 100 | 0.1 | > 0.995 |

| (R)-(+)-Carvedilol | 0.1 - 100 | 0.1 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| (S)-(-)-Carvedilol | Low | 0.3 | < 10 | < 10 | 90 - 110 |

| Mid | 5 | < 10 | < 10 | 90 - 110 | |

| High | 80 | < 10 | < 10 | 90 - 110 | |

| (R)-(+)-Carvedilol | Low | 0.3 | < 10 | < 10 | 90 - 110 |

| Mid | 5 | < 10 | < 10 | 90 - 110 | |

| High | 80 | < 10 | < 10 | 90 - 110 |

Visualizations

Caption: Experimental workflow for the stereoselective analysis of Carvedilol enantiomers.

Application Notes and Protocols for N-Isopropyl Carvedilol-d6 Stock Solution Preparation and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and long-term storage of N-Isopropyl Carvedilol-d6 stock solutions. This deuterated analog of N-Isopropyl Carvedilol is a critical internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Proper handling and storage are paramount to maintain its isotopic and chemical purity.

Physicochemical Properties and Solubility

This compound is a stable, isotopically labeled form of N-Isopropyl Carvedilol. Understanding its fundamental properties is crucial for accurate stock solution preparation.

| Property | Value |

| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol |

| CAS Number | 1246815-40-6 |

| Molecular Formula | C₂₇H₂₆D₆N₂O₄ |

| Molecular Weight | 454.59 g/mol |

| Appearance | Off-White Solid |

| Solubility (Inferred) | Soluble in Methanol, DMSO, and DMF |

Experimental Protocols

Stock Solution Preparation (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps (B75204)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a target amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

-

Solvent Addition: Add a small volume of DMSO to the volumetric flask to dissolve the solid. Vortex gently to mix. If necessary, sonicate for a few minutes to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with DMSO.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Aliquot the stock solution into amber glass vials with PTFE-lined caps to minimize exposure to light and air during repeated use.

Long-Term Storage Protocol

Proper long-term storage is critical to prevent degradation and maintain the integrity of the this compound stock solution.

Storage Conditions:

-

Temperature: For long-term storage, it is recommended to store the stock solution at -20°C. Some sources suggest that refrigeration at 2-8°C is also a viable option for the solid compound.

-

Protection from Light: Store the aliquoted vials in the dark (e.g., in a freezer box) to prevent photodegradation. Carvedilol and related compounds are known to be susceptible to light.

-

Inert Atmosphere: For optimal stability, especially for very long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before capping the vials. This minimizes the risk of oxidative degradation.

Stability Considerations:

While specific long-term stability data for this compound in solution is not available, the parent compound, Carvedilol, is known to be susceptible to degradation through oxidation, hydrolysis, and photodegradation. Therefore, adherence to the recommended storage conditions is crucial. It is best practice to prepare fresh working solutions from the stock solution for each analytical run. The stability of the stock solution should be periodically verified, especially if stored for an extended period.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of the this compound stock solution.

| Parameter | Recommended Value/Condition |

| Stock Solution Concentration | 1 mg/mL (typical, can be adjusted based on assay requirements) |

| Recommended Solvent | Anhydrous DMSO (HPLC grade or higher) |

| Short-Term Storage (Working Solution) | 2-8°C, protected from light (for up to 24 hours) |

| Long-Term Storage (Stock Solution) | -20°C, protected from light, in airtight amber vials |

| Molecular Weight | 454.59 g/mol |

Visualizations

The following diagrams illustrate the workflow for stock solution preparation and the logical considerations for its long-term storage.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: Key Considerations for Long-Term Storage of this compound Stock Solution.

References

Application Notes: Quantitative Determination of Carvedilol in Human Plasma using Isotope Dilution Mass Spectrometry with N-Isopropyl Carvedilol-d6

AN-0012

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise quantification of Carvedilol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carvedilol in human plasma using a stable isotope-labeled internal standard, N-Isopropyl Carvedilol-d6.

Principle of the Method